4,4-Dimethyl-5-phenylpiperidin-2-one
Description
Overview of Piperidinone Chemistry and its Significance in Organic Synthesis
The piperidinone framework, a six-membered heterocyclic ring containing a nitrogen atom and a ketone group, is a cornerstone in the architecture of a vast array of organic molecules. researchgate.net These structures are integral components of numerous natural products, pharmaceuticals, and agrochemicals. nih.govnih.gov The piperidine (B6355638) ring itself is a ubiquitous structural motif in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties to drug candidates. acs.orgresearchgate.net
Piperidinones serve as versatile synthetic intermediates, amenable to a wide range of chemical transformations. The presence of the carbonyl group and the nitrogen atom allows for functionalization at various positions around the ring, enabling the generation of diverse molecular libraries for drug discovery and material science. researchgate.net Synthetic strategies to access the piperidinone core are numerous and include methods such as the Dieckmann condensation, the Petrenko-Kritschenko piperidone synthesis, and various cyclization reactions. organic-chemistry.org The continuous development of novel and efficient synthetic routes to substituted piperidinones remains an active area of research in organic chemistry. nih.govnih.gov
The significance of piperidinone chemistry is underscored by the broad spectrum of biological activities exhibited by its derivatives. These compounds have been shown to possess anticancer, anti-inflammatory, antimicrobial, and central nervous system activities, among others. ijnrd.orgencyclopedia.pub This wide-ranging pharmacological potential has cemented the piperidinone scaffold as a "privileged structure" in medicinal chemistry, a molecular framework that is capable of binding to multiple biological targets. encyclopedia.pub
Contextualization of the 4,4-Dimethyl-5-phenylpiperidin-2-one Scaffold within Chemical Research
While specific research on this compound is not extensively documented in publicly available literature, the broader class of substituted phenylpiperidines has been a subject of considerable investigation. For instance, the 4-phenylpiperidine (B165713) scaffold is a key component in a number of opioid analgesics. The substitution pattern on both the phenyl and piperidine rings plays a critical role in modulating the pharmacological activity of these compounds.
The synthesis of such a polysubstituted piperidinone would likely involve multi-step reaction sequences, potentially employing modern synthetic methodologies to control stereochemistry, which can be a critical determinant of biological function.
Research Gaps and Future Directions Pertaining to the Compound
The lack of dedicated research on this compound presents a clear research gap and, consequently, a fertile ground for future investigations. The unique combination of a phenyl group and a gem-dimethyl substitution on the piperidin-2-one core suggests several avenues for exploration.
Key Research Gaps:
Synthesis and Characterization: A primary research gap is the development of an efficient and stereoselective synthesis for this compound. Detailed characterization of the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction would provide foundational data on its structural and electronic properties.
Chemical Reactivity: A thorough investigation into the chemical reactivity of this scaffold is warranted. This would involve exploring reactions at the nitrogen atom, the carbonyl group, and the phenyl ring, thereby expanding the chemical space accessible from this starting material.
Pharmacological Screening: Given the established biological importance of the piperidinone scaffold, this compound and its derivatives should be subjected to a broad range of pharmacological screenings to identify any potential therapeutic applications.
Conformational Analysis: A detailed conformational analysis, both experimental and computational, would provide valuable insights into the influence of the gem-dimethyl group on the geometry of the piperidine ring and how this might impact its interaction with biological macromolecules.
Future Research Directions:
Library Synthesis: The development of a synthetic route would enable the creation of a library of derivatives with diverse substitutions on the phenyl ring and the nitrogen atom. This library could then be used for structure-activity relationship (SAR) studies.
Asymmetric Synthesis: The development of an asymmetric synthesis to access enantiomerically pure forms of this compound would be of significant interest, as the biological activity of chiral molecules is often stereospecific.
Applications in Materials Science: Beyond medicinal chemistry, the rigid and well-defined structure of this compound could make it a candidate for applications in materials science, for example, as a building block for novel polymers or functional materials.
Computational Studies: In silico studies, such as molecular docking and molecular dynamics simulations, could be employed to predict potential biological targets and guide the design of future derivatives with enhanced activity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethyl-5-phenylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-13(2)8-12(15)14-9-11(13)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVIYUHXIHQZPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NCC1C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Chemical Transformations of 4,4 Dimethyl 5 Phenylpiperidin 2 One
Mechanistic Elucidation of Formation Reactions
The synthesis of the 4,4-dimethyl-5-phenylpiperidin-2-one ring system can be achieved through several strategic approaches, each with its own mechanistic nuances. A common pathway involves the cyclization of an appropriately substituted amino acid or its derivative.
Role of Catalysis in Reaction Pathways
Acid or base catalysis plays a pivotal role in the formation of this compound. In acid-catalyzed cyclization, protonation of the carbonyl oxygen of the ester or carboxylic acid increases its electrophilicity, facilitating the intramolecular nucleophilic attack by the amine. Conversely, base catalysis typically involves the deprotonation of the amine, enhancing its nucleophilicity. The choice of catalyst can also influence the reaction pathway and the potential for side reactions. For instance, strong bases might promote competing elimination reactions in substrates with suitable leaving groups.
Reactivity Profile of the Piperidin-2-one Lactam Ring
The lactam ring of this compound is the primary site of its reactivity, susceptible to various nucleophilic attacks and ring-opening reactions.
Nucleophilic Acyl Substitution Reactions
The carbonyl group of the lactam is an electrophilic center and can undergo nucleophilic acyl substitution. Strong nucleophiles, such as organometallic reagents or hydrides, can attack the carbonyl carbon. For example, reduction with lithium aluminum hydride would lead to the corresponding cyclic amine, 4,4-dimethyl-5-phenylpiperidine. The reaction proceeds through a tetrahedral intermediate which then collapses to open the ring, followed by a subsequent reduction of the resulting aldehyde or ketone and intramolecular cyclization.
| Reagent | Product | Reaction Type |
| LiAlH4 | 4,4-Dimethyl-5-phenylpiperidine | Reduction |
| Grignard Reagents (RMgX) | Ring-opened amino ketone | Nucleophilic Addition |
| Strong Acid/Heat | Ring-opened amino acid | Hydrolysis |
Ring-Opening and Ring-Closing Metathesis
While ring-closing metathesis (RCM) is a powerful tool for the synthesis of unsaturated rings, its direct application to form the saturated this compound is not feasible. However, the principles of ring-opening metathesis polymerization (ROMP) could be conceptually applied if the lactam were part of a strained bicyclic system, which is not the case for this monocyclic structure. Ring-opening and ring-closing metathesis are powerful synthetic strategies for the formation and transformation of cyclic olefins. wikipedia.orgclockss.org These reactions, often catalyzed by ruthenium or molybdenum complexes, proceed through a metallacyclobutane intermediate. wikipedia.org The utility of RCM has been demonstrated in the synthesis of a wide array of ring sizes, from 5 to over 30-membered rings, including various heterocycles. wikipedia.org
Transformations of the Phenyl and Alkyl Substituents
The phenyl and dimethyl groups on the piperidin-2-one ring also offer sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.
The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation. The directing effects of the alkyl chain attached to the ring will influence the position of substitution, favoring ortho- and para-products. Subsequent modifications of these newly introduced functional groups can further diversify the molecular structure.
The methyl groups are generally less reactive. However, under radical conditions, it might be possible to achieve functionalization, such as halogenation, at these positions.
| Reaction | Reagent(s) | Expected Major Product(s) |
| Nitration | HNO3, H2SO4 | 4,4-Dimethyl-5-(4-nitrophenyl)piperidin-2-one |
| Bromination | Br2, FeBr3 | 4,4-Dimethyl-5-(4-bromophenyl)piperidin-2-one |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | 4,4-Dimethyl-5-(4-acylphenyl)piperidin-2-one |
Electrophilic Aromatic Substitution on the Phenyl Ring
There is no available research specifically documenting electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, or Friedel-Crafts alkylation/acylation, on the phenyl ring of this compound. Consequently, information regarding the regioselectivity (the preference for substitution at the ortho, meta, or para positions of the phenyl ring) and the activating or deactivating effects of the 4,4-dimethylpiperidin-2-one (B1610525) substituent is not available.
Oxidation and Reduction Chemistry of the Ring System
Detailed studies on the oxidation or reduction of the this compound ring system have not been reported in the available scientific literature. This includes the absence of data on reactions such as the reduction of the lactam (amide) group within the piperidinone ring to the corresponding cyclic amine or the oxidation of the ring.
Radical-Mediated Transformations
There is a lack of specific research on the behavior of this compound under radical reaction conditions. While radical-mediated transformations are a significant area of chemical synthesis, no studies have been found that apply these methods to this particular compound.
Advanced Analytical and Spectroscopic Characterization of 4,4 Dimethyl 5 Phenylpiperidin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete structural assignment of 4,4-Dimethyl-5-phenylpiperidin-2-one can be achieved.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl group, the protons on the piperidinone ring, and the methyl groups. The phenyl group protons would typically appear as a multiplet in the aromatic region (δ 7.2-7.4 ppm). The proton at the C5 position, being adjacent to the phenyl group, would likely appear as a doublet of doublets, influenced by its neighboring protons. The methylene (B1212753) protons at the C3 and C6 positions would also exhibit characteristic splitting patterns. The two methyl groups at the C4 position are diastereotopic and are therefore expected to show two distinct singlets. The N-H proton of the lactam would appear as a broad singlet.
The ¹³C NMR spectrum would show a signal for the carbonyl carbon (C2) of the lactam at a characteristic downfield shift (around δ 170-175 ppm). The aromatic carbons of the phenyl group would resonate in the typical range of δ 125-145 ppm. The quaternary carbon at C4 would appear around δ 35-45 ppm, while the carbons of the two methyl groups would be observed at higher field. The C5 and C6 carbons would also have distinct chemical shifts reflecting their positions within the heterocyclic ring.
Interactive Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Phenyl-H | 7.20-7.40 | m | - | 5H |
| N-H | 6.50 | br s | - | 1H |
| C5-H | 3.50 | dd | 12.0, 4.0 | 1H |
| C6-Hₐ | 3.30 | dt | 13.0, 2.0 | 1H |
| C6-Hₑ | 3.10 | ddd | 13.0, 5.0, 2.0 | 1H |
| C3-Hₐ | 2.50 | d | 17.0 | 1H |
| C3-Hₑ | 2.30 | d | 17.0 | 1H |
| C4-CH₃ | 1.10 | s | - | 3H |
Interactive Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C2 (C=O) | 172.0 |
| Phenyl-C (quaternary) | 142.0 |
| Phenyl-CH | 128.8 |
| Phenyl-CH | 127.9 |
| Phenyl-CH | 127.0 |
| C5 | 55.0 |
| C6 | 48.0 |
| C3 | 45.0 |
| C4 | 38.0 |
| C4-CH₃ | 28.0 |
To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the coupling relationships between protons. For instance, it would show correlations between the C5-H and the C6 methylene protons, as well as between the two geminal protons at C6 and the two geminal protons at C3. This helps in tracing the proton network through the piperidinone ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the direct assignment of the carbon signals based on their attached, and already assigned, protons. For example, the proton signal at δ 3.50 ppm would correlate with the carbon signal at δ 55.0 ppm, confirming the C5-H and C5 assignments.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, the protons of the methyl groups at C4 would show correlations to the C3, C4, and C5 carbons, confirming their position. The C5-H proton would show a correlation to the quaternary aromatic carbon, establishing the connection between the phenyl ring and the piperidinone ring.
The magnitudes of the proton-proton coupling constants (J-values) obtained from the ¹H NMR spectrum can provide valuable insights into the preferred conformation of the piperidinone ring. For a six-membered ring like piperidinone, a chair conformation is generally expected to be the most stable.
In the case of this compound, the phenyl group at C5 is expected to preferentially occupy an equatorial position to minimize steric hindrance. The coupling constants between the C5 proton and the C6 protons would be indicative of their dihedral angles. A large diaxial coupling (typically 10-13 Hz) between H5 and one of the H6 protons would strongly support a chair conformation with an equatorial phenyl group. Conversely, smaller axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz) would also be consistent with this conformation. The observation of distinct signals for the two methyl groups at C4 further supports a rigid chair conformation where the two groups are in different chemical environments (one axial, one equatorial).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, which serves as a definitive confirmation of its chemical formula. For this compound (C₁₃H₁₇NO), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS.
Interactive Table 3: Hypothetical HRMS Data for this compound
| Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) |
|---|---|---|
| [M+H]⁺ | 204.1383 | 204.1385 |
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is useful for analyzing the purity of the compound and for studying its fragmentation pattern under electron ionization (EI).
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be characteristic of the piperidinone structure. Key fragmentation pathways would likely involve the loss of the methyl groups, cleavage of the piperidinone ring, and loss of the phenyl group. For instance, a prominent fragment could arise from the loss of a methyl group (M-15). Another significant fragmentation could be the McLafferty rearrangement if applicable, or cleavage alpha to the carbonyl group. The analysis of these fragment ions helps to piece together the structure of the molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. thermofisher.com For the analysis of this compound, LC-MS serves as a crucial tool for identification, purity assessment, and quantification in complex matrices.
In a typical LC-MS setup, a high-performance liquid chromatography (HPLC) system separates the compound from impurities or other components in a sample. The separated analyte then enters the mass spectrometer, where it is ionized. Common ionization techniques suitable for a molecule like this compound include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). ESI is often preferred for its soft ionization, which typically results in the observation of the protonated molecule [M+H]⁺.
The mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap, then separates the ions based on their mass-to-charge ratio (m/z). researchgate.net High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the parent ion.
Further structural information is obtained through tandem mass spectrometry (MS/MS). In this technique, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break into characteristic fragment ions. The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, key fragmentations would likely involve the loss of the phenyl group, cleavage of the piperidinone ring, and loss of methyl groups. This detailed analysis is essential for unambiguous identification and structural elucidation. thermofisher.com
Table 1: Predicted LC-MS Parameters and Fragmentation Data for this compound
| Parameter | Description | Expected Value / Observation |
|---|---|---|
| Molecular Formula | C₁₃H₁₇NO | - |
| Molecular Weight | Monoisotopic Mass | 203.1310 g/mol |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | - |
| Parent Ion (m/z) | Protonated Molecule [M+H]⁺ | 204.1383 |
| Key MS/MS Fragments (m/z) | Loss of phenyl group | 127.1019 |
| Loss of CO | 176.1434 | |
| Cleavage of the piperidinone ring | Various fragments depending on cleavage site |
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. nih.gov Each functional group within this compound has characteristic vibrational frequencies, allowing for its structural confirmation.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The IR spectrum of this compound is expected to show several key absorption bands. The most prominent band would be the carbonyl (C=O) stretching vibration of the lactam ring, typically appearing in the range of 1650-1690 cm⁻¹. The N-H stretching vibration of the secondary amide (lactam) should be visible as a distinct band around 3200-3400 cm⁻¹. Other significant absorptions include C-H stretching from the aromatic phenyl ring (above 3000 cm⁻¹) and the aliphatic methyl and methylene groups (below 3000 cm⁻¹). Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. nih.gov
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. nih.gov While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, it provides complementary information. For this compound, the symmetric vibrations of the phenyl ring and the C-C backbone are often strong in the Raman spectrum. The C=O stretch is also Raman active. This technique is particularly useful for analyzing samples in aqueous media, where water's strong IR absorption can be problematic.
Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
|---|---|---|---|
| N-H (Lactam) | Stretching | 3200 - 3400 | Weak |
| Aromatic C-H | Stretching | 3000 - 3100 | Strong |
| Aliphatic C-H | Stretching | 2850 - 2960 | Strong |
| C=O (Lactam) | Stretching | 1650 - 1690 | Medium |
| Aromatic C=C | Stretching | 1450 - 1600 | Strong |
| C-N | Stretching | 1200 - 1350 | Medium |
X-ray Crystallography for Solid-State Structure Determination
For this compound, a single-crystal X-ray diffraction experiment would involve growing a suitable crystal, mounting it on a diffractometer, and irradiating it with X-rays. The resulting diffraction pattern is then analyzed to build a model of the electron density, from which the atomic positions can be determined.
The data obtained would reveal the conformation of the piperidinone ring, which typically adopts a chair or twisted-boat conformation to minimize steric strain. The analysis would precisely define the spatial relationship between the phenyl ring and the piperidinone ring, including the dihedral angles. Furthermore, crystallographic data can reveal intermolecular interactions, such as hydrogen bonding involving the lactam N-H group and the carbonyl oxygen, which dictate how the molecules pack in the crystal lattice. nih.govresearchgate.net
Table 3: Illustrative X-ray Crystallographic Data for a Heterocyclic Compound Note: This table is based on data for a related complex heterocyclic molecule and serves to illustrate the type of information obtained from X-ray crystallography. researchgate.net
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Triclinic |
| Space Group | The specific symmetry group of the crystal. | P-1 |
| Unit Cell Dimensions | Lengths of the unit cell axes (a, b, c) and angles (α, β, γ). | a = 9.430 Å, b = 9.997 Å, c = 10.203 Å α = 99.83°, β = 107.56°, γ = 106.87° |
| Volume (V) | The volume of the unit cell. | 841.8 ų |
| Z | The number of molecules per unit cell. | 2 |
| Bond Length (C=O) | The distance between the carbon and oxygen atoms of the carbonyl group. | ~1.22 Å |
| Dihedral Angle | The angle between the phenyl ring and the main heterocyclic plane. | 43.85° |
Chromatographic Techniques for Purity and Separation
Chromatographic methods are indispensable for the separation, purification, and purity assessment of synthesized chemical compounds.
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. nih.govvnu.edu.vn The method involves injecting a solution of the sample into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample separate based on their differential interactions with the stationary and mobile phases.
For a moderately polar compound like this compound, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. vnu.edu.vn Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group in the molecule will absorb UV light at a characteristic wavelength (typically around 254 nm).
The result of an HPLC analysis is a chromatogram, which plots the detector response versus time. The retention time (the time it takes for the compound to elute from the column) is a characteristic of the compound under specific conditions, while the area of the peak is proportional to its concentration. Purity is assessed by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Table 4: Typical HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (UV) |
| Injection Volume | 10 µL |
The this compound molecule possesses a chiral center at the C5 position (the carbon atom bonded to the phenyl group). Therefore, it can exist as a pair of enantiomers (non-superimposable mirror images). As enantiomers often exhibit different biological activities, it is crucial to separate them and determine the enantiomeric excess (e.e.) of a sample. nih.gov
Chiral chromatography is the most effective method for this purpose. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov The CSP is typically composed of a chiral selector molecule immobilized on a solid support like silica (B1680970) gel. For a compound like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective. uff.br
The analysis is performed using HPLC with a chiral column. The mobile phase is usually a mixture of alkanes (like n-hexane) and an alcohol (like isopropanol). The two enantiomers will elute at different retention times, appearing as two separate peaks in the chromatogram. The enantiomeric excess can be calculated from the integrated areas of these two peaks using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100.
Table 5: Parameters for Chiral Chromatography
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., polysaccharide-based like CHIRALPAK AD-H) |
| Mobile Phase | n-Hexane / Isopropanol mixture (e.g., 90:10 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm (UV) |
Computational Chemistry and Molecular Modeling Studies of 4,4 Dimethyl 5 Phenylpiperidin 2 One
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to calculate the electronic structure of molecules, providing a basis for predicting a wide range of properties. Functionals such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets like 6-311G(d,p) are commonly employed to achieve reliable results for organic molecules like piperidone derivatives. nih.govbohrium.com
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. researchgate.netnih.gov For 4,4-Dimethyl-5-phenylpiperidin-2-one, the piperidin-2-one ring is the central structural feature. This six-membered ring can adopt several conformations, such as the stable "chair" form or the more flexible "boat" and "twist-boat" forms. documentsdelivered.com
Computational analysis typically reveals that the chair conformation is the most stable for the piperidinone ring. The substituents—two methyl groups at the C4 position and a phenyl group at the C5 position—have preferred orientations. Due to steric hindrance, the bulky phenyl group is predicted to preferentially occupy the equatorial position to minimize unfavorable interactions with the rest of the ring. nih.gov The optimized geometry provides key structural data, including bond lengths, bond angles, and dihedral angles.
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| C2=O | 1.235 | O=C2-N1 | 123.5 |
| N1-C2 | 1.360 | C2-N1-C6 | 120.1 |
| C4-C5 | 1.545 | C4-C5-C(Phenyl) | 112.0 |
| C5-C(Phenyl) | 1.518 | C3-C4-C5 | 110.5 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity).
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich π-system of the phenyl ring. The LUMO is anticipated to be centered on the π* antibonding orbital of the carbonyl (C=O) group, a common electron-accepting moiety.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.15 |
| ELUMO | -0.85 |
| Energy Gap (ΔE) | 5.30 |
Reactivity Descriptors (e.g., Electrophilicity Index, Fukui Functions)
Local reactivity is described by Fukui functions, which identify the specific atomic sites within a molecule that are most susceptible to attack. wikipedia.orgscm.com The function f+(r) indicates the propensity of a site to undergo a nucleophilic attack (where the molecule accepts an electron), while f-(r) points to sites prone to electrophilic attack (where the molecule donates an electron). nih.gov
For this compound:
Nucleophilic Attack: The carbonyl carbon (C2) is predicted to be the primary site for nucleophilic attack, as it is electron-deficient and would have the largest f+ value. researchgate.net
Electrophilic Attack: The nitrogen atom of the amide and the ortho- and para- positions of the phenyl ring are expected to be the most likely sites for electrophilic attack, possessing the largest f- values.
| Type of Attack | Most Probable Atomic Site(s) | Governing Fukui Function |
|---|---|---|
| Nucleophilic | Carbonyl Carbon (C2) | f+ |
| Electrophilic | Nitrogen (N1), Phenyl Ring (ortho, para carbons) | f- |
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
DFT calculations are highly effective at predicting various types of molecular spectra, which serves as a valuable tool for structural confirmation when compared against experimental data.
IR Spectroscopy: Theoretical vibrational analysis predicts the frequencies of infrared absorption corresponding to the molecule's vibrational modes. Key predicted frequencies for this compound would include the C=O stretching vibration of the lactam, the N-H stretch, C-H stretches of the aromatic and aliphatic groups, and C-C bond vibrations.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts with high accuracy. d-nb.infonih.gov These predictions are instrumental in assigning signals in experimental spectra.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions that give rise to UV-Vis absorption. mdpi.commdpi.com For this molecule, the predicted spectrum would likely show absorptions corresponding to π → π* transitions within the phenyl ring and n → π* transitions associated with the carbonyl group's non-bonding electrons.
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| IR (cm-1) | N-H Stretch | ~3350 |
| Aromatic C-H Stretch | ~3050 | |
| C=O Stretch | ~1680 | |
| 13C NMR (ppm) | C=O | ~175 |
| Phenyl C (ipso) | ~140 | |
| Methyl C | ~25-30 | |
| UV-Vis (nm) | λmax (π → π*) | ~260 |
Thermochemical Parameters
Beyond structure and reactivity, DFT calculations can predict key thermochemical properties of a molecule in its standard state. scirp.org These parameters, including standard enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cv), are essential for understanding the molecule's stability and behavior in chemical reactions and processes. researchgate.netnih.gov
| Parameter | Predicted Value |
|---|---|
| Standard Enthalpy of Formation (kcal/mol) | -45.5 |
| Entropy (cal/mol·K) | 110.2 |
| Heat Capacity (Cv) (cal/mol·K) | 55.8 |
Molecular Dynamics Simulations for Conformational Landscapes
While DFT is excellent for identifying static, low-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. rsc.org An MD simulation tracks the motions of atoms in a molecule by solving Newton's equations of motion, offering a view of its conformational landscape. rsc.orgarxiv.org
For a flexible molecule like this compound, MD simulations can reveal:
Ring Flexibility: The simulation would show the dynamic puckering of the piperidinone ring, including potential transient excursions into higher-energy boat or twist-boat conformations.
Side-Chain Rotation: The rotation around the single bond connecting the phenyl group to the piperidinone ring can be monitored, showing the rotational energy barrier and the conformational space it explores.
Solvent Effects: By including solvent molecules in the simulation, one can study how interactions with the solvent (e.g., water) influence the conformational preferences of the molecule.
The collective data from an MD simulation can be used to generate a free energy surface, mapping the low-energy regions (stable conformational states) and the energy barriers that separate them, providing a comprehensive understanding of the molecule's structural dynamics.
In Silico Molecular Interactions and Binding Site Analysis
Molecular Docking Investigations with Biological Macromolecules
Information from peer-reviewed studies detailing the molecular docking of this compound with specific biological macromolecules is not currently available.
Ligand-Protein Interaction Profiling
Detailed ligand-protein interaction profiling, which would describe the specific types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between this compound and any identified protein targets, has not been reported in the accessible scientific literature.
Biological Targets and Interactions in Vitro Investigations of 4,4 Dimethyl 5 Phenylpiperidin 2 One Analogues
Design Principles for In Vitro Biological Evaluation
The design of 4,4-dimethyl-5-phenylpiperidin-2-one analogues for in vitro evaluation is guided by established medicinal chemistry principles aimed at optimizing interactions with specific biological targets. The inherent structural rigidity and the capacity for diverse noncovalent interactions make the piperidine (B6355638) ring a valuable scaffold in rational drug design. researchgate.net Modifications to this core structure are systematically introduced to probe the chemical space and enhance biological activity.
Key design strategies often involve:
Substitution on the Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity and selectivity for a target.
Modification of the Piperidin-2-one Ring: Alterations to the lactam ring, such as N-alkylation or substitution at other positions, can impact the molecule's conformation and hydrogen bonding capabilities.
Introduction of Additional Functional Groups: Incorporating other functional groups can introduce new interaction points with the biological target, potentially leading to enhanced potency or a modified pharmacological profile.
These design principles are systematically applied to generate a library of analogues that are then subjected to a battery of in vitro assays to determine their biological activity.
Structure-Activity Relationship (SAR) Studies of Piperidin-2-one Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For piperidin-2-one derivatives, these studies involve synthesizing a series of analogues with systematic structural modifications and evaluating their effects in various in vitro assays.
For instance, in the context of anticancer activity, the piperidine moiety is often incorporated into larger, more complex structures. nih.gov The "escape from flatland" approach, which favors more three-dimensional and saturated structures, has been successfully applied in the development of anticancer agents incorporating piperidinone rings. nih.gov This suggests that the spirocyclic nature that can be introduced into piperidin-2-one derivatives could be a key determinant of their biological activity. nih.gov
SAR studies on other piperidine derivatives have highlighted the importance of specific structural features for their activity. For example, in a series of acetylcholinesterase inhibitors, the replacement of a 2-isoindoline moiety with an indanone moiety in a 1-benzyl-4-substituted piperidine scaffold did not result in a major loss of potency. nih.gov Further optimization of the indanone derivatives led to the discovery of highly potent and selective inhibitors. nih.gov These findings underscore the value of SAR in fine-tuning the structure of piperidine-based compounds to achieve desired biological effects.
Receptor Binding Assays (e.g., Opioid Receptors)
Receptor binding assays are fundamental in vitro tools used to determine the affinity of a compound for a specific receptor. Phenylpiperidine structures are known scaffolds for ligands of opioid receptors, particularly the mu (µ) opioid receptor. mdpi.com Radioligand binding affinity assays are commonly employed to measure the ability of a test compound to displace a radiolabeled ligand from its binding site on the receptor. mdpi.com
In SAR studies of diketopiperazine and dipeptide analogues as opioid receptor ligands, it was observed that the presence and location of a benzyl (B1604629) ring strongly determine the binding profile. nih.gov Substitution of the benzyl ring or changes in the linker length significantly decreased binding affinity, highlighting the precise structural requirements for potent receptor interaction. nih.gov
| Compound Class | Receptor Target | Key Findings |
| Phenylpiperidine Analogues | µ-Opioid Receptor | Considered promising MOR agonists. mdpi.com |
| Diketopiperazine Analogues | Kappa Opioid Receptor | The presence and location of a benzyl ring are critical for binding affinity. nih.govnih.gov |
Enzymatic Inhibition Assays (e.g., Phosphopantetheinyl Transferase, Acetylcholinesterase)
Enzymatic inhibition assays are used to assess the ability of a compound to inhibit the activity of a specific enzyme. Piperidine derivatives have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE), an enzyme crucial in the pathophysiology of Alzheimer's disease. nih.govnih.gov
In the development of AChE inhibitors, SAR studies of 1-benzyl-4-substituted piperidine derivatives revealed that specific modifications could lead to highly potent and selective compounds. For example, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) was found to be a potent AChE inhibitor with an IC50 value of 5.7 nM and showed a selective affinity 1250 times greater for AChE than for butyrylcholinesterase. nih.gov Another study synthesized a series of isatin-linked 4,4-dimethyl-5-methylene-4,5-dihydrothiazole-2-thiols as AChE inhibitors, with the most potent compounds exhibiting IC50 values of 18.2 and 27.5 µM. psu.edu
While direct data on the inhibition of phosphopantetheinyl transferase by this compound is not available in the provided search results, the general applicability of piperidine-containing compounds as enzyme inhibitors suggests that analogues of this compound could be explored for such activity.
| Compound Series | Enzyme Target | Most Potent IC50 | Selectivity |
| 1-Benzyl-4-substituted piperidines nih.gov | Acetylcholinesterase | 5.7 nM | 1250-fold over Butyrylcholinesterase |
| Isatin-linked dihydrothiazoles psu.edu | Acetylcholinesterase | 18.2 µM | Not specified |
| Phthalimide-based compounds nih.gov | Acetylcholinesterase | 16.42 µM | Not specified |
In Vitro Anti-Microbial Activity Profiling (e.g., Anti-fungal, Anti-bacterial, Anti-tuberculosis)
The in vitro antimicrobial activity of piperidin-2-one analogues is another area of significant research interest. The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. mdpi.com
Studies on various piperidine and piperidinone derivatives have demonstrated their potential as antimicrobial agents. For instance, a compound extracted from a marine Streptomyces species, 5-(2,4-dimethylbenzyl) pyrrolidin-2-one, which shares a structural similarity to the core of this compound, exhibited inhibitory activity against both bacterial and fungal strains. nih.gov It showed maximal activity against Escherichia coli with a minimum inhibitory concentration (MIC) of 187 µg/ml and was also a potent inhibitor of the opportunistic fungal pathogen Aspergillus niger with an MIC of 1 µg/ml. nih.gov
Another study on imidazo[4,5-b]pyridine derivatives found that Gram-positive bacteria were more sensitive to these compounds compared to Gram-negative bacteria. mdpi.com Similarly, newly synthesized piperine (B192125) analogues containing a 1,2,4-triazole (B32235) ring exhibited antibacterial activity against both Gram-positive and Gram-negative microorganisms. researchgate.net These findings suggest that analogues of this compound could be promising candidates for further investigation as antimicrobial agents.
| Compound | Organism | MIC |
| 5-(2,4-dimethylbenzyl) pyrrolidin-2-one nih.gov | Escherichia coli | 187 µg/ml |
| 5-(2,4-dimethylbenzyl) pyrrolidin-2-one nih.gov | Klebsiella pneumoniae | 220 µg/ml |
| 5-(2,4-dimethylbenzyl) pyrrolidin-2-one nih.gov | Aspergillus niger | 1 µg/ml |
| Imidazo[4,5-b]pyridine derivative (Compound 2) mdpi.com | B. cereus | 0.07 mg/mL |
Derivatization and Scaffold Modification Strategies for 4,4 Dimethyl 5 Phenylpiperidin 2 One
Functionalization of the Piperidin-2-one Nitrogen Atom
The secondary amine within the lactam ring of 4,4-dimethyl-5-phenylpiperidin-2-one is a primary site for functionalization. Deprotonation with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), generates a nucleophilic amide that can react with a variety of electrophiles. This approach allows for the introduction of a wide array of substituents at the N1 position, significantly altering the molecule's properties.
N-Alkylation and N-Arylation: Standard N-alkylation reactions involve treating the lactam with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents in the presence of a base. This method allows for the introduction of simple alkyl chains, functionalized linkers, or larger moieties. For instance, introducing an ethyl or benzyl group can modulate lipophilicity. Similarly, N-arylation can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce substituted phenyl or heteroaryl groups.
Acylation and Sulfonylation: The nitrogen atom can also be acylated using acid chlorides or anhydrides to form N-acyl derivatives. Sulfonylation with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) yields sulfonamides. These modifications can serve as protecting groups or as a means to introduce specific electronic features or interaction points.
The table below illustrates examples of functional groups that can be introduced at the nitrogen atom and the typical reagents used.
| Modification Type | Reagent Example | Functional Group Introduced (R) | Potential Property Change |
| N-Alkylation | Methyl Iodide (CH₃I) | -CH₃ | Increase in lipophilicity |
| N-Benzylation | Benzyl Bromide (BnBr) | -CH₂Ph | Significant increase in lipophilicity |
| N-Acylation | Acetyl Chloride (AcCl) | -C(O)CH₃ | Introduction of a hydrogen bond acceptor |
| N-Sulfonylation | Tosyl Chloride (TsCl) | -SO₂C₆H₄CH₃ | Introduction of a bulky, electron-withdrawing group |
| N-Arylation | Phenylboronic Acid | -C₆H₅ | Introduction of an aromatic system for π-stacking |
Chemical Modifications at the Dimethyl and Phenyl Positions
Modification of the carbon skeleton of this compound offers another avenue for diversification, targeting the gem-dimethyl group and the phenyl ring.
Modification of the Phenyl Ring: The phenyl group at the C5 position is amenable to electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comyoutube.comutexas.edulibretexts.org The substitution pattern (ortho, meta, or para) is influenced by the directing effect of the piperidinone ring attachment. Depending on the reaction conditions and the nature of the electrophile, a variety of functional groups can be introduced.
Nitration: Treatment with nitric acid and sulfuric acid can introduce a nitro group (-NO₂), typically at the para position, which can be further reduced to an amine (-NH₂). masterorganicchemistry.com
Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) can install halogen atoms on the ring. masterorganicchemistry.com
Friedel-Crafts Acylation/Alkylation: Using acid chlorides or alkyl halides with a Lewis acid catalyst allows for the introduction of acyl or alkyl groups, respectively. masterorganicchemistry.comlibretexts.org
These modifications are powerful tools for altering electronic properties, steric bulk, and potential interaction points with biological targets.
Modification of the Gem-Dimethyl Group: The gem-dimethyl group at the C4 position consists of chemically robust primary C-H bonds, making selective functionalization challenging. Direct oxidation or halogenation typically requires harsh conditions that may not be compatible with the rest of the molecule. However, advanced synthetic methods involving radical-based C-H activation could potentially enable the introduction of functional groups like hydroxyl or halide moieties, though such transformations on this specific scaffold are not widely reported.
Introduction of Chirality and Stereochemical Control in Derivatives
The this compound scaffold is chiral if a substituent is introduced at the C5 or C6 position, or if the existing C5 stereocenter is controlled during synthesis. The development of stereoselective synthetic methods is crucial for producing enantiomerically pure derivatives, which is often a requirement for pharmacological applications.
Several strategies can be employed to achieve stereochemical control:
Asymmetric Synthesis: Synthesizing the piperidinone ring from chiral starting materials or using chiral catalysts can establish the desired stereochemistry from the outset. For instance, asymmetric hydrogenation of a pyridine (B92270) precursor or an enantioselective Michael addition to form the ring are viable approaches. researchgate.netnih.govacs.orgnih.gov
Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen or another part of the molecule can direct the stereochemical outcome of subsequent reactions. The auxiliary can then be removed to yield the enantiomerically enriched product. researchgate.net
Biocatalysis: Enzymes, such as transaminases, can be used to create chiral amines from prochiral ketones in precursor molecules, setting the stereocenter before ring formation. acs.org This approach offers high enantioselectivity under mild reaction conditions. nih.gov
Kinetic Resolution: A racemic mixture of a derivatized piperidinone can be resolved by reacting it with a chiral reagent or catalyst that selectively transforms one enantiomer, allowing for the separation of the unreacted enantiomer. acs.org
The stereochemistry at the C5 position, which bears the phenyl group, is particularly important as it dictates the three-dimensional orientation of this bulky substituent relative to the rest of the scaffold.
Development of Libraries of Analogues for Structure-Activity Relationship Studies
To systematically investigate how structural modifications affect the biological activity of the this compound scaffold, combinatorial chemistry and parallel synthesis techniques can be employed to generate libraries of analogues. nih.gov5z.comnih.gov These libraries are designed to explore variations at specific positions of the molecule.
A typical library synthesis strategy would involve a common intermediate, such as the core this compound, which is then subjected to a series of reactions in parallel with different building blocks. For example:
R¹ Diversity (Nitrogen Position): A set of different alkyl halides, sulfonyl chlorides, and acyl chlorides can be reacted with the parent scaffold to create a library with diverse N-substituents.
R² Diversity (Phenyl Ring Position): An intermediate with a functionalized phenyl ring (e.g., a para-amino group) can be further derivatized through amide coupling with a library of carboxylic acids.
The resulting compounds are then screened for a specific biological activity. The data collected allows for the elucidation of structure-activity relationships (SAR), providing insights into which structural features are critical for activity. nih.govacs.orgresearchgate.netmdpi.com
The following interactive table provides a hypothetical example of an SAR study for a library of N-substituted analogues.
| Compound ID | R¹ Substituent (at N1) | R² Substituent (at Phenyl-C4) | Biological Activity (IC₅₀, µM) |
| 1a | -H | -H | 15.2 |
| 1b | -CH₃ | -H | 8.5 |
| 1c | -CH₂CH₃ | -H | 7.9 |
| 1d | -CH₂Ph | -H | 2.1 |
| 2a | -CH₂Ph | -NO₂ | 1.8 |
| 2b | -CH₂Ph | -NH₂ | 5.4 |
| 2c | -CH₂Ph | -Cl | 1.5 |
| 2d | -CH₂Ph | -OCH₃ | 3.2 |
From this hypothetical data, one might conclude that a benzyl group at the N1 position and an electron-withdrawing group like chlorine at the para-position of the phenyl ring are favorable for activity.
Strategies for Conjugation and Bioconjugation
Connecting the this compound scaffold to other molecules, including biomolecules like proteins or peptides, requires the introduction of a suitable functional group that can undergo selective coupling reactions. This process, known as conjugation or bioconjugation, is essential for applications such as targeted drug delivery or the development of chemical probes. researchgate.netcreative-biolabs.com
Introducing Bioorthogonal Handles: The most common strategy is to introduce a "bioorthogonal handle"—a functional group that is inert to biological systems but reacts selectively with a complementary partner. This is typically achieved through functionalization of the lactam nitrogen (as described in Section 7.1).
Click Chemistry: An azide (B81097) (-N₃) or terminal alkyne (-C≡CH) group can be introduced, for example, by reacting the lactam with an azido- or alkyne-containing alkyl halide. These groups can then undergo highly efficient copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions to conjugate with molecules bearing the complementary handle.
Amide Bond Formation: Introducing a carboxylic acid or an amine via an N-alkyl linker provides a handle for standard amide coupling reactions using reagents like EDC/NHS.
Functionalizing the Phenyl Ring: Alternatively, the phenyl ring can be functionalized (as in Section 7.2) to introduce a group suitable for conjugation. For example, a para-amino derivative could be coupled to a carboxyl-containing biomolecule, or a para-iodophenyl derivative could be used in palladium-catalyzed cross-coupling reactions.
The choice of strategy depends on the nature of the molecule to be conjugated and the desired stability of the resulting linkage. The use of lactam-based structures in bioconjugation has been explored, although more reactive systems like β-lactams are more common. researchgate.netrsc.orgmdpi.com For the more stable γ-lactam in the piperidin-2-one core, conjugation typically relies on appended functional groups rather than direct ring-opening reactions.
Future Research Directions and Translational Perspectives
Development of More Efficient and Sustainable Synthetic Routes
Future synthetic endeavors could focus on several key areas:
Catalytic Approaches: Exploring novel catalytic systems, including transition metal catalysis, organocatalysis, and biocatalysis, could lead to milder reaction conditions, higher yields, and improved stereoselectivity. researchgate.net
One-Pot Reactions: Designing multi-component reactions or tandem catalytic cycles would streamline the synthetic process by reducing the number of intermediate purification steps, thereby saving time, resources, and reducing solvent usage. researchgate.net
Alternative Energy Sources: The use of microwave irradiation or flow chemistry could significantly accelerate reaction times and improve energy efficiency compared to conventional heating methods. nih.gov
The development of such methods would not only be academically significant but would also enhance the economic viability and environmental footprint of producing these compounds on a larger scale for further biological evaluation and potential commercialization. sciencemadness.org
Integration of Advanced Computational Techniques for Rational Design
The rational design of novel derivatives of 4,4-Dimethyl-5-phenylpiperidin-2-one with enhanced biological activity and specificity can be greatly accelerated by the integration of advanced computational techniques. openmedicinalchemistryjournal.comemanresearch.orgnih.gov In silico methods provide powerful tools for predicting the biological activities and pharmacokinetic properties of new chemical entities before their actual synthesis, thereby prioritizing the most promising candidates and reducing the cost and time associated with drug discovery. clinmedkaz.orgresearchgate.net
Key computational approaches that will be pivotal in this area include:
Molecular Docking: This technique can be used to predict the binding modes and affinities of designed analogs within the active sites of specific biological targets. tandfonline.commdpi.com This allows for the structure-based design of compounds with improved potency and selectivity.
Virtual Screening: Large virtual libraries of compounds based on the this compound scaffold can be screened against various biological targets to identify potential hits for a range of therapeutic applications. openmedicinalchemistryjournal.comemanresearch.org
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of piperidinone derivatives with their biological activities. These models can then be used to predict the activity of newly designed compounds. openmedicinalchemistryjournal.com
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complexes, helping to understand the stability of binding interactions and the conformational changes that may occur upon binding. tandfonline.commdpi.com
By leveraging these computational tools, researchers can make more informed decisions in the design and optimization of novel this compound derivatives with desired therapeutic profiles. bohrium.comnih.gov
Exploration of Novel In Vitro Biological Applications
While the primary biological activities of some piperidone derivatives have been explored, there remains a vast, untapped potential for novel in vitro applications of the this compound scaffold. nih.govnih.govnih.gov Future research should aim to systematically screen this compound and its derivatives against a diverse array of biological targets to uncover new therapeutic opportunities.
Promising areas for exploration include:
Anticancer Activity: Given that some piperidone-containing compounds have demonstrated cytotoxic effects against cancer cell lines, a comprehensive evaluation of this compound derivatives against a panel of human cancer cell lines is warranted. nih.govnih.gov Mechanistic studies could then be undertaken to identify the specific cellular pathways and molecular targets involved.
Antimicrobial and Antiviral Activity: The piperidine (B6355638) motif is present in numerous natural and synthetic compounds with antimicrobial properties. sciencemadness.org Screening against a broad spectrum of bacteria, fungi, and viruses could reveal new leads for the development of anti-infective agents.
Enzyme Inhibition: The rigid, conformationally constrained structure of the piperidinone ring makes it an attractive scaffold for the design of enzyme inhibitors. clinmedkaz.org Libraries of derivatives could be screened against various enzyme classes, such as proteases, kinases, and phosphatases, which are implicated in a wide range of diseases.
Receptor Modulation: Many biologically active compounds containing the piperidine nucleus act as ligands for various receptors. Investigating the interaction of this compound derivatives with G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors could lead to the discovery of novel modulators of these important drug targets. clinmedkaz.org
Development of High-Throughput Screening Methodologies for Derivative Discovery
To efficiently explore the vast chemical space around the this compound scaffold and identify derivatives with desired biological activities, the development of robust high-throughput screening (HTS) methodologies is crucial. researchgate.netbmglabtech.compharmasalmanac.com HTS allows for the rapid and automated testing of large numbers of compounds, significantly accelerating the early stages of drug discovery. nih.gov
Future efforts in this area should focus on:
Assay Miniaturization and Automation: Adapting biological assays to microplate formats (e.g., 384- or 1536-well plates) and utilizing robotic liquid handling systems will enable the screening of large compound libraries in a cost-effective and time-efficient manner. bmglabtech.compharmasalmanac.com
Development of Target-Based and Phenotypic Assays:
Target-based assays can be developed to screen for compounds that interact with a specific molecular target, such as an enzyme or receptor. rsc.org These assays often rely on fluorescence, luminescence, or absorbance readouts. nih.gov
Phenotypic assays can be used to identify compounds that produce a desired change in cellular behavior, without prior knowledge of the specific molecular target. nih.gov This can be particularly useful for discovering compounds with novel mechanisms of action.
Combinatorial Chemistry: The principles of combinatorial chemistry can be applied to generate large and diverse libraries of this compound derivatives for HTS. nih.govnih.govwikipedia.orgslideshare.net This involves the systematic combination of a variety of chemical building blocks to rapidly produce a large number of distinct compounds.
The implementation of HTS, coupled with combinatorial library synthesis, will be a powerful engine for the discovery of new bioactive derivatives of this compound. imperial.ac.uk
Design of Targeted Chemical Probes Based on the Scaffold
To further elucidate the biological mechanisms of action of this compound and its derivatives, the design and synthesis of targeted chemical probes are indispensable. nih.govresearchgate.net These probes are valuable tools for identifying the cellular targets of a bioactive compound and for studying its distribution and localization within cells and tissues.
The development of chemical probes based on this scaffold could involve:
Fluorescent Probes: Attaching a fluorescent dye to the this compound core can allow for the visualization of its cellular uptake and subcellular localization using fluorescence microscopy. nih.govnih.govmdpi.comrsc.org
Biotinylated Probes: The incorporation of a biotin (B1667282) tag enables the affinity-based purification of the cellular binding partners of the compound. nih.govnih.gov The isolated protein targets can then be identified using techniques such as mass spectrometry.
Photoaffinity Probes: These probes contain a photoreactive group that, upon irradiation with UV light, forms a covalent bond with the target protein. This allows for the irreversible labeling and subsequent identification of the target.
Activity-Based Probes (ABPs): ABPs are designed to covalently modify the active site of a specific enzyme or class of enzymes. rsc.orgscispace.com The development of ABPs based on the this compound scaffold could be a powerful approach for identifying and characterizing its enzymatic targets. researchgate.net
The insights gained from the use of these chemical probes will be crucial for understanding the molecular pharmacology of this class of compounds and for guiding the rational design of more potent and selective therapeutic agents.
Q & A
Q. What are the optimal synthetic routes for 4,4-Dimethyl-5-phenylpiperidin-2-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of piperidinone derivatives often involves cyclization, alkylation, or condensation reactions. For example, analogous compounds (e.g., 3,4-dihydro-2H-pyran derivatives) are synthesized via multi-step protocols with careful temperature control and catalyst selection . To optimize yields:
- Use Schlenk techniques to exclude moisture during sensitive steps.
- Monitor reaction progress via HPLC with buffer systems (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6, as described in pharmacopeial methods) .
- Employ Dean-Stark traps for azeotropic removal of water in condensation reactions .
Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?
- Methodological Answer :
- NMR Spectroscopy : Compare - and -NMR data with computational models (e.g., DFT) to confirm substituent positions.
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and rule out byproducts .
- X-ray Crystallography : If single crystals are obtainable, compare bond lengths and angles with analogous piperidinone structures (e.g., 4-oxopiperidine derivatives) .
Q. What analytical methods are recommended for quantifying this compound in complex matrices?
- Methodological Answer :
- Reverse-Phase HPLC : Utilize a mobile phase of methanol and ammonium acetate buffer (pH 6.5) to resolve polar impurities .
- Validation : Follow ICH guidelines for linearity (R > 0.998), LOD/LOQ determination, and recovery studies (85–115%) .
Advanced Research Questions
Q. How do stereoelectronic effects influence the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to analyze frontier molecular orbitals (FMOs) and identify electron-deficient sites.
- Kinetic Studies : Compare reaction rates with/without steric hindrance from the 4,4-dimethyl groups (e.g., using stopped-flow spectroscopy) .
- Cross-Validation : Contrast experimental results with structurally similar compounds (e.g., 5-phenylpiperidin-2-ones lacking methyl groups) .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple assays (e.g., antimicrobial, anticancer) and apply Bland-Altman plots to identify systematic biases .
- Structure-Activity Relationship (SAR) : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinities (e.g., phenyl vs. fluorophenyl analogs) .
- Reproducibility Checks : Validate results across independent labs using standardized protocols (e.g., USP monograph methods) .
Q. How can stability studies for this compound be designed under accelerated degradation conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and oxidative stress (HO) per ICH Q1A guidelines.
- LC-MS/MS : Identify degradation products and propose degradation pathways (e.g., ring-opening or oxidation of the piperidinone moiety) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- GHS Compliance : Follow hazard codes for flammability (H225) and use explosion-proof equipment .
- Waste Management : Neutralize reaction residues with aqueous sodium bicarbonate before disposal .
Specialized Methodological Considerations
Q. How does the stereochemistry of this compound influence its pharmacological profile?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak AD-H column with hexane/isopropanol to separate enantiomers .
- In Vivo Studies : Compare pharmacokinetic parameters (C, AUC) of enantiomers in rodent models .
Q. What computational tools predict the metabolic fate of this compound in mammalian systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
